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Compound of Interest

Compound Name: GSK189254A

Cat. No.: B1684317 Get Quote

This technical guide provides a comprehensive overview of the chemical structure,

physicochemical properties, pharmacology, and key experimental protocols related to

GSK189254A, a potent and selective histamine H3 receptor antagonist/inverse agonist. This

document is intended for researchers, scientists, and professionals in the field of drug

development.

Chemical Structure and Identification
GSK189254A is a synthetic small molecule with the following chemical identity:

IUPAC Name: 6-[(3-cyclobutyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl)oxy]-N-

methylnicotinamide[1]

SMILES: CNC(=O)C1=CN=C(C=C1)OC2=CC3=C(CCN(CC3)C4CCC4)C=C2[1]

Molecular Formula: C₂₁H₂₅N₃O₂[2][3]

Molecular Weight: 351.44 g/mol [2]

CAS Number: 720690-73-3[2]

Physicochemical Properties
A summary of the key physicochemical properties of GSK189254A is presented in the table

below.
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Property Value Reference

Appearance White to off-white solid powder [2]

Melting Point Data not available

pKa Data not available

LogP 3.29 [2]

Solubility

Soluble in DMSO.

Formulations in 1% (w/v)

aqueous methylcellulose, and

combinations of DMSO,

PEG300, Tween80, and saline

have been used for in vivo

studies.

[2]

Pharmacological Properties
GSK189254A is a potent and selective histamine H3 receptor antagonist and inverse agonist.

Its pharmacological profile is characterized by high binding affinity and functional activity at the

H3 receptor.
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Parameter Species Value Reference

Binding Affinity (pKi) Human 9.59 - 9.90 [2]

Rat 8.51 - 9.17 [2]

Binding Affinity (Ki) Human 0.13 nM [3]

Rat 0.68 nM [3]

Mouse 1.74 nM [3]

Functional

Antagonism (pA2)
Human 9.06 (cAMP assay) [2]

Inverse Agonism

(pIC50)
Human

8.20 (GTPγS binding

assay)
[2]

Selectivity Human

>10,000-fold for H3

receptor over other

targets

[2]

Mechanism of Action and Signaling Pathway
GSK189254A exerts its effects by acting as an antagonist and inverse agonist at the histamine

H3 receptor, a G protein-coupled receptor (GPCR) predominantly expressed in the central

nervous system. As an antagonist, it blocks the binding of endogenous histamine to the H3

receptor. As an inverse agonist, it reduces the constitutive activity of the receptor.

The H3 receptor is coupled to the Gαi/o subunit of the heterotrimeric G protein. Activation of the

H3 receptor by an agonist (like histamine) leads to the inhibition of adenylyl cyclase, resulting

in decreased intracellular cyclic AMP (cAMP) levels. By blocking this activity, GSK189254A
leads to an increase in cAMP levels. The inverse agonist activity of GSK189254A actively

suppresses the basal signaling of the H3 receptor, further enhancing this effect.

The following diagram illustrates the signaling pathway of the histamine H3 receptor and the

point of intervention for GSK189254A.
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Experimental Protocols
Detailed methodologies for key experiments used to characterize GSK189254A are provided

below.

Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of GSK189254A for the histamine H3

receptor.

Materials:

Cell membranes expressing the histamine H3 receptor (e.g., from HEK293 cells)

[³H]-GSK189254A (radioligand)

Unlabeled GSK189254A

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂)

Wash buffer (ice-cold assay buffer)

Glass fiber filters

Scintillation cocktail

96-well microplates

Procedure:

Prepare serial dilutions of unlabeled GSK189254A in assay buffer.

In a 96-well plate, add cell membranes, a fixed concentration of [³H]-GSK189254A, and

varying concentrations of unlabeled GSK189254A. For total binding, add assay buffer

instead of unlabeled compound. For non-specific binding, add a high concentration of an

unlabeled H3 receptor ligand.

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach

equilibrium.
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Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

Dry the filters and place them in scintillation vials with scintillation cocktail.

Quantify the radioactivity using a scintillation counter.

Calculate the specific binding and determine the IC₅₀ value, which can then be converted to

a Ki value using the Cheng-Prusoff equation.

cAMP Functional Assay
This assay measures the ability of GSK189254A to antagonize agonist-induced changes in

intracellular cAMP levels.

Materials:

Cells expressing the histamine H3 receptor (e.g., HEK293 cells)

Histamine or another H3 receptor agonist

GSK189254A

Forskolin (to stimulate adenylyl cyclase)

cAMP assay kit (e.g., HTRF, ELISA, or bioluminescent-based)

Cell culture medium

Procedure:

Seed cells in a 96-well plate and allow them to adhere overnight.

Pre-incubate the cells with varying concentrations of GSK189254A for a specified time (e.g.,

15-30 minutes).

Add a fixed concentration of the H3 receptor agonist (e.g., histamine) to the wells.
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Incubate for a specified time to allow for changes in cAMP levels.

Lyse the cells and measure the intracellular cAMP concentration using a suitable cAMP

assay kit according to the manufacturer's instructions.

Generate a dose-response curve and calculate the pA₂ value to quantify the antagonist

potency of GSK189254A.

GTPγS Binding Assay
This functional assay determines the inverse agonist activity of GSK189254A by measuring its

effect on basal G protein activation.

Materials:

Cell membranes expressing the histamine H3 receptor

[³⁵S]GTPγS (radiolabeled non-hydrolyzable GTP analog)

GDP

GSK189254A

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 5 mM MgCl₂, 1 mM

EDTA)

Glass fiber filters

Scintillation cocktail

96-well microplates

Procedure:

Prepare serial dilutions of GSK189254A in assay buffer.

In a 96-well plate, add cell membranes, GDP, and varying concentrations of GSK189254A.

Initiate the reaction by adding [³⁵S]GTPγS.
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Incubate the plate at 30°C for a specified time (e.g., 60 minutes) with gentle shaking.

Terminate the reaction by rapid filtration through glass fiber filters.

Wash the filters with ice-cold wash buffer.

Dry the filters and measure the bound radioactivity using a scintillation counter.

Determine the effect of GSK189254A on basal [³⁵S]GTPγS binding and calculate the pIC₅₀

value to quantify its inverse agonist potency.

In Vivo Experimental Workflows
GSK189254A has been evaluated in various preclinical models to assess its efficacy in

cognitive disorders and neuropathic pain. The following diagrams illustrate typical experimental

workflows.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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